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molecular formula C18H17N3O2S B8623129 6-(Phenylethynyl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine CAS No. 660432-14-4

6-(Phenylethynyl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine

Cat. No. B8623129
M. Wt: 339.4 g/mol
InChI Key: NYCNFFNAMDEGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320995B2

Procedure details

Under a nitrogen atmosphere, combine 1-isopropylsulfonyl-2-amino-6-iodo benzimidazole (400 g, 1.095 moles), bis(triphenylphosphine) palladium(II)acetate (32.8 g, 0.044 moles), and CuI (41.7 g, 0.219 moles), followed by DMSO (8.4 L) and triethylamine (317 g, 3.133 moles). Stir the resulting mixture at 20 to 25° C. for 15 minutes, followed by the addition of phenylacetylene (168 g, 1.645 moles) over 30 minutes giving a temperature rise to 34° C. Cool the reaction slowly to 20 to 25° C., and after 15 hours, quench an aliquot of the reaction into water and dilute with CH3CN for HPLC analysis. The HPLC chromatogram (Column:Zorbax SB-C8, 4.6×250 mm, 5 micron UV=218 nm, gradients acetonitrile/buffer) indicates complete consumption of the iodide with the production of two new less polar products (desired product and phenylacetylene dimer). Add water (4 L) to the reaction over 1 hour giving a temperature rise to 40° C., and a dark precipitate (mainly catalyst). Filter the reaction through a thin layer of Celite® (24 cm diameter) with no washing of the catalyst waste cake. Return the filtrate to the reactor and add an additional 4 L of water over 1 hour to give an ending temperature of 45° C., and a yellow slurry. Leave the mixture to cool overnight to 20 to 25° C. with stirring. Collect the solids by vacuum filtration, and wash with water (4 L). Dry the solids at 60° C. under vacuum to constant weight. Yield=319 g (86%) of light yellow granular solid. MS(ES+): m/z=340.2 (M+H)+
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 L
Type
reactant
Reaction Step Two
Quantity
317 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
32.8 g
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
41.7 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([S:4]([N:7]1[C:11]2[CH:12]=[C:13](I)[CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[NH2:17])(=[O:6])=[O:5])([CH3:3])[CH3:2].CS(C)=O.C(N(CC)CC)C.[C:29]1([C:35]#[CH:36])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CC#N.C([O-])(=O)C.[Pd+2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])(=O)C.[Cu]I>[CH:1]([S:4]([N:7]1[C:11]2[CH:12]=[C:13]([C:36]#[C:35][C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[NH2:17])(=[O:6])=[O:5])([CH3:3])[CH3:2] |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(C)(C)S(=O)(=O)N1C(=NC2=C1C=C(C=C2)I)N
Step Two
Name
Quantity
8.4 L
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
317 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
168 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Six
Name
Quantity
32.8 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C(C)(=O)[O-]
Step Seven
Name
CuI
Quantity
41.7 g
Type
catalyst
Smiles
[Cu]I
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stir the resulting mixture at 20 to 25° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a temperature rise to 34° C
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction slowly to 20 to 25° C.
WAIT
Type
WAIT
Details
after 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quench
CUSTOM
Type
CUSTOM
Details
an aliquot of the reaction into water
CUSTOM
Type
CUSTOM
Details
consumption of the iodide with the production of two new less polar products (desired product and phenylacetylene dimer)
CUSTOM
Type
CUSTOM
Details
Add water (4 L) to the reaction over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
giving a temperature rise to 40° C.
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
the reaction through a thin layer of Celite® (24 cm diameter) with
WASH
Type
WASH
Details
no washing of the catalyst waste cake
ADDITION
Type
ADDITION
Details
add an additional 4 L of water over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give an ending temperature of 45° C.
CUSTOM
Type
CUSTOM
Details
Leave the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight to 20 to 25° C.
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
wash with water (4 L)
CUSTOM
Type
CUSTOM
Details
Dry the solids at 60° C. under vacuum to constant weight

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)S(=O)(=O)N1C(=NC2=C1C=C(C=C2)C#CC2=CC=CC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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